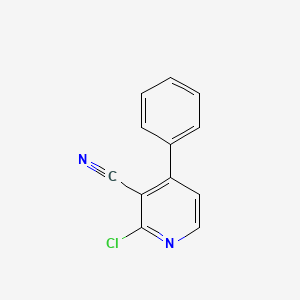

2-Chloro-4-phenylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-11(8-14)10(6-7-15-12)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTQTBOCDGGMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377424 | |

| Record name | 2-chloro-4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163563-64-2 | |

| Record name | 2-chloro-4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylnicotinonitrile is a halogenated derivative of the nicotinonitrile scaffold, a key pharmacophore in modern medicinal chemistry. Its unique structural features, including a reactive chloro substituent, a versatile nitrile group, and a phenyl moiety, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The pyridine ring, a common motif in numerous FDA-approved drugs, coupled with the electron-withdrawing nature of the nitrile group, provides a platform for fine-tuning the electronic and steric properties of derivative molecules to optimize their interaction with biological targets. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound in the field of drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its handling, reactivity, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |

| CAS Number | 163563-64-2 | --INVALID-LINK-- |

| Melting Point | 125-128 °C | --INVALID-LINK-- |

| Appearance | Off-white to light yellow crystalline powder | Inferred from typical appearance of similar organic compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | Inferred from the structure and properties of similar compounds |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the following key steps:

-

Synthesis of a 2-amino-4-phenylnicotinonitrile precursor: This can be achieved through a one-pot multi-component reaction involving benzaldehyde, malononitrile, and a suitable active methylene compound, often catalyzed by a base such as piperidine or sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

-

Diazotization of the amino group: The resulting 2-amino-4-phenylnicotinonitrile can then be converted to a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like hydrochloric acid.

-

Sandmeyer Reaction for Chlorination: The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) chloride solution to introduce the chlorine atom at the 2-position of the pyridine ring, yielding the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar nicotinonitrile derivatives. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 2-Amino-4-phenylnicotinonitrile

-

To a stirred solution of benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 2-amino-4-phenylnicotinonitrile.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified intermediate.

Step 2: Synthesis of this compound

-

Suspend the purified 2-amino-4-phenylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups.

Caption: Key reactive sites of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen and the nitrile group stabilizes the Meisenheimer intermediate formed upon nucleophilic attack, facilitating the displacement of the chloride ion. This makes it a versatile handle for introducing a wide variety of substituents, including:

-

Amines: Reaction with primary or secondary amines can be used to synthesize 2-amino-4-phenylnicotinonitrile derivatives.

-

Alkoxides and Thiolates: Treatment with alkoxides or thiolates allows for the introduction of ether or thioether linkages.

-

Azides: Substitution with sodium azide can provide access to tetrazole-containing compounds after subsequent cyclization.

Cross-Coupling Reactions

The chloro group can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this scaffold.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a range of chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.

-

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridine rings.

-

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.4-7.8 ppm) integrating to 5 protons.

-

Pyridine Protons: Two doublets in the downfield region of the aromatic spectrum, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 5-position will be upfield relative to the 6-position proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule.

-

Nitrile Carbon: A characteristic signal in the range of δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon attached to the nitrogen (C6) are expected to be in the more downfield portion of this region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.65 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

Applications in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] This versatility makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a pyridine or a related heterocyclic core. The 2-chloro substituent on the nicotinonitrile ring provides a convenient attachment point for various hinge-binding motifs, while the phenyl group at the 4-position can be directed towards other pockets within the ATP-binding site of kinases. The nitrile group can also form important hydrogen bonding interactions with the protein backbone.

In the Development of CNS-Active Agents

The pyridine ring is a common feature in many centrally acting drugs. The lipophilic nature of the phenyl group in this compound may facilitate blood-brain barrier penetration, making its derivatives potential candidates for the treatment of neurological and psychiatric disorders.

As a Precursor for Bioactive Heterocycles

Through the versatile reactivity of its chloro and nitrile groups, this compound can be elaborated into a wide array of more complex heterocyclic systems, such as thienopyridines, furopyridines, and pyrazolopyridines, many of which have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following general guidelines should be followed based on the known hazards of similar compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The acute toxicity of this compound is not fully characterized. Similar chlorinated and nitrilated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause irritation to the skin, eyes, and respiratory tract.

Disclaimer: This safety information is for guidance only and is not a substitute for a comprehensive risk assessment. Always consult a specific and up-to-date MSDS for the compound before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an excellent starting material for the construction of diverse libraries of heterocyclic compounds. The presence of the privileged nicotinonitrile scaffold suggests significant potential for the discovery of novel drug candidates targeting a wide range of biological pathways. Further exploration of the synthetic utility and biological activity of derivatives of this compound is a promising avenue for future research in the quest for new and improved therapeutics.

References

2-Chloro-4-phenylnicotinonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a substituted heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. As a bifunctional scaffold, it incorporates a reactive chloro-substituent, a versatile nitrile group, and a phenyl moiety on a core pyridine ring. This combination of features makes it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its potential applications as an intermediate in the development of novel therapeutics. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights into its utility.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the structural identity and key physical data for this compound.

Chemical Structure and Nomenclature

The formal nomenclature for this compound is based on IUPAC standards, which define it as a pyridine ring with specific substituents at defined positions.

-

IUPAC Name: 2-chloro-4-phenylpyridine-3-carbonitrile[1]

-

Common Name: this compound

Structural Visualization

The arrangement of the atoms in this compound is depicted below. The structure features a central pyridine ring, which is fundamental to its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data provides a practical basis for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 163563-64-2 | [2][3][4] |

| Molecular Formula | C₁₂H₇ClN₂ | [1][5] |

| Molecular Weight | 214.65 g/mol | [2][5] |

| Melting Point | 125-128°C | [5] |

| SMILES | ClC1=C(C#N)C(=CC=N1)C2=CC=CC=C2 | [2] |

| InChIKey | GYTQTBOCDGGMRW-UHFFFAOYSA-N | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a chemical entity is non-negotiable in scientific research. Spectroscopic methods provide a fingerprint of the molecule's structure. While specific spectra for this exact compound are proprietary, a theoretical profile can be predicted based on its functional groups.

| Technique | Feature | Expected Signal |

| FT-IR | C≡N stretch | ~2220-2240 cm⁻¹ (strong, sharp) |

| C=C, C=N stretch | ~1550-1650 cm⁻¹ | |

| C-Cl stretch | ~700-800 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | ~7.0-8.5 ppm (multiplets) |

| ¹³C NMR | Aromatic Carbons | ~110-160 ppm |

| Nitrile Carbon (C≡N) | ~115-120 ppm | |

| Mass Spec. | [M]+ | m/z ≈ 214 (³⁵Cl), 216 (³⁷Cl) |

Causality in Analysis:

-

Infrared (IR) Spectroscopy is essential for the rapid confirmation of key functional groups. The strong, sharp nitrile peak is a definitive marker.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the connectivity and arrangement of the pyridine and phenyl rings.

-

Mass Spectrometry (MS) validates the molecular weight and isotopic pattern. The characteristic ~3:1 ratio of the M and M+2 peaks is a clear indicator of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

While numerous methods exist for synthesizing substituted nicotinonitriles, a common and robust approach involves the construction of the pyridine ring followed by chlorination.

Proposed Synthetic Protocol

This protocol is based on established chemical principles for the synthesis of related chloro-substituted pyridines.[6][7]

Step 1: Knoevenagel Condensation

-

To a solution of benzaldehyde and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The causality here is that the base deprotonates the active methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of benzaldehyde.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product, 2-benzylidenemalononitrile.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Gewald Reaction for Pyridine Ring Formation

-

To a mixture of the 2-benzylidenemalononitrile (from Step 1) and an enamine or β-keto ester in a suitable solvent like ethanol or DMF, add a base like sodium ethoxide.

-

Heat the mixture to reflux. This step constructs the core dihydropyridine ring system.

-

Upon completion, an oxidative workup (e.g., exposure to air or addition of a mild oxidant) yields the aromatic 2-hydroxy-4-phenylnicotinonitrile.

Step 3: Chlorination

-

Suspend the 2-hydroxy-4-phenylnicotinonitrile in phosphorus oxychloride (POCl₃). POCl₃ serves as both the chlorinating agent and the solvent.

-

Heat the mixture to reflux (typically around 110°C) for 4-8 hours. The hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion.

-

After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.

-

Filter the crude product, wash thoroughly with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography.

Synthesis Workflow Visualization

Caption: Proposed synthetic workflow for this compound.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate. Its structure contains several pharmacophoric elements and a reactive handle for further modification.

The Nicotinonitrile Scaffold as a Privileged Structure

The substituted pyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. The nitrile group, in particular, is an important pharmacophore found in numerous approved drugs.[8] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for conversion to other functional groups.

Chlorine as a Reactive Handle for Diversification

The chlorine atom at the 2-position of the pyridine ring is the key to this molecule's utility as a building block. It is activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies. This is a foundational strategy in modern drug discovery.[9]

For example, substituted 2-aminopyrimidines and 2-aminopyridines are core components of potent kinase inhibitors used in oncology.[10] this compound provides a direct and efficient entry point to such structures.

Logical Pathway for Drug Discovery

Caption: Drug discovery pathway using the subject compound as a core building block.

Safety and Handling

While a specific toxicology profile is not publicly available, related chlorinated and nitrile-containing heterocyclic compounds are often classified as harmful and irritants.

-

Hazard Codes: T (Toxic), with risk statements indicating harm if swallowed, inhaled, or in contact with skin, and irritation to eyes, respiratory system, and skin.[5]

-

Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended by suppliers.[2]

Conclusion

This compound is more than a mere chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal starting point for the synthesis of diverse chemical libraries. The activated chloro-substituent provides a reliable reaction site for building molecular complexity, while the nicotinonitrile core offers a proven scaffold for interacting with biological targets. For research teams aiming to develop novel therapeutics, particularly in areas like oncology and inflammation, this molecule represents a valuable and efficient asset in their synthetic arsenal.

References

- 1. PubChemLite - this compound (C12H7ClN2) [pubchemlite.lcsb.uni.lu]

- 2. 163563-64-2|this compound|BLD Pharm [bldpharm.com]

- 3. Chemscene ChemScene | this compound | 25G | CS-W002867 | Fisher Scientific [fishersci.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-phenylnicotinonitrile CAS number 163563-64-2

An In-depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile (CAS 163563-64-2): A Keystone Intermediate in Modern Drug Discovery

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring, a reactive chlorine atom, a nitrile group, and a phenyl substituent, offers multiple avenues for synthetic diversification. The nicotinonitrile core, a derivative of nicotinic acid, is a "privileged scaffold" frequently found in molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[1][2][3]

The strategic placement of the chlorine atom at the 2-position of the pyridine ring is of paramount importance. This position is electronically activated, making the chlorine an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and, more significantly, for modern palladium-catalyzed cross-coupling reactions.[4][5] This reactivity allows for the systematic and efficient construction of diverse molecular libraries, a cornerstone of modern drug discovery programs. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Data

Proper handling and storage are critical for maintaining the integrity of this reagent and ensuring laboratory safety. The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[6][7]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 163563-64-2 | [6][8] |

| Molecular Formula | C₁₂H₇ClN₂ | [6][8] |

| Molecular Weight | 214.65 g/mol | [8] |

| Melting Point | 125-128°C | [8] |

| Appearance | White to off-white solid | [8] |

| SMILES | ClC1=C(C#N)C(C=CN=1)=C2C=CC=C2 |[6] |

Table 2: Hazard Identification and Safety Information

| Category | Information | Reference |

|---|---|---|

| GHS Pictograms | [7] | |

| Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Risk Statements (EU) | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.R25: Toxic if swallowed.R36/37/38: Irritating to eyes, respiratory system and skin. | [8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |

Synthesis Pathway Analysis

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be constructed based on established heterocyclic chemistry principles. The most plausible approach involves a two-step sequence: the initial formation of a 2-pyridone precursor followed by a chlorination reaction.

Step 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile (Pyridone Precursor)

The pyridone core can be efficiently assembled via a multicomponent reaction, a powerful strategy for building molecular complexity in a single step.[3] A variation of the Guareschi-Thorpe condensation provides a direct route using benzaldehyde, ethyl cyanoacetate, and malononitrile with a base catalyst like piperidine.

-

Causality: This reaction proceeds through an initial Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, followed by a Michael addition of the malononitrile anion. Subsequent cyclization and tautomerization yield the stable 2-pyridone heterocycle. The choice of these specific starting materials directly installs the required phenyl, nitrile, and hydroxypyridine functionalities in the correct orientation.

Step 2: Chlorination of 2-Hydroxy-4-phenylnicotinonitrile

The conversion of the 2-pyridone (or its 2-hydroxy tautomer) to the 2-chloro derivative is a standard transformation. Reagents such as neat phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) are highly effective for this purpose.[1][9]

-

Causality: The 2-pyridone oxygen is nucleophilic and attacks the electrophilic phosphorus center of POCl₃, forming a phosphoryl intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion to furnish the final product. This method is widely used for converting pyridones, pyrimidones, and other heterocyclic ketones into their corresponding chloro derivatives, which are far more versatile for subsequent cross-coupling reactions.

Caption: Proposed two-step synthesis of this compound.

Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C2-chloro substituent. This position is an electrophilic handle for constructing new carbon-nitrogen and carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[10] For a substrate like this compound, it provides direct access to a diverse range of 2-amino-4-phenylnicotinonitrile derivatives, which are themselves valuable pharmacophores.

-

Expertise & Causality: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the palladium catalytic cycle.[11] The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. To overcome this energy barrier, the reaction requires a specific set of conditions:

-

Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a highly electron-rich, sterically hindered phosphine ligand is essential. Ligands like RuPhos, BrettPhos, or DavePhos are designed to promote the difficult oxidative addition and subsequent reductive elimination steps.[11]

-

Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[11]

-

Temperature: Elevated temperatures (80-110 °C) are usually needed to provide the thermal energy to overcome the activation barrier of the C-Cl bond cleavage.[11]

-

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen phosphine ligand (e.g., RuPhos, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds, particularly biaryl structures.[12] Reacting this compound with various aryl or heteroaryl boronic acids allows for the introduction of additional aromatic systems, profoundly altering the steric and electronic properties of the molecule.

-

Expertise & Causality: The mechanism involves three key steps: oxidative addition of the aryl chloride to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]

-

Base Requirement: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[14][15]

-

Ligand Choice: While challenging C-Cl bond activation may require specialized ligands, many Suzuki couplings can be achieved with standard phosphine ligands like PPh₃, often in the form of a pre-catalyst like Pd(PPh₃)₄.[16]

-

Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water to ensure solubility of both the organic substrate and the inorganic base.

-

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold for building potential therapeutic agents. The nicotinonitrile framework is a well-established pharmacophore, and the ability to easily diversify the 2-position opens the door to probing structure-activity relationships (SAR).

-

Anti-Cancer Agents: Many substituted nicotinonitriles and related pyridines have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[1][2][17] The derivatives synthesized from this intermediate can be screened for activity against key cancer targets, such as protein kinases.[17]

-

Anti-Inflammatory and Analgesic Properties: The pyridine ring is a core component of many anti-inflammatory drugs. Derivatives containing the nicotinonitrile moiety have also been investigated for anti-inflammatory and analgesic properties.[1]

-

CNS and Other Indications: The versatility of the pyridine scaffold means that derivatives are constantly being explored for a wide array of therapeutic areas, from neurodegenerative diseases to cardiovascular conditions.[3] The ability to rapidly generate analogs from this compound makes it an ideal starting point for hit-to-lead campaigns in these areas. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical development.[18][19]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its value is derived from the convergence of a biologically relevant nicotinonitrile core and a synthetically versatile chlorine handle. By mastering its reactivity, particularly in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, medicinal chemists can efficiently navigate chemical space, building libraries of novel compounds for biological screening. The principles and protocols outlined in this guide demonstrate the causality behind its synthetic utility, providing researchers with the foundational knowledge to leverage this powerful building block in the quest for the next generation of therapeutics.

References

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 163563-64-2|this compound|BLD Pharm [bldpharm.com]

- 7. 163563-64-2 this compound AKSci J51300 [aksci.com]

- 8. This compound [chemicalbook.com]

- 9. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 17. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-4-phenylnicotinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-4-phenylnicotinonitrile, a key intermediate in medicinal chemistry and materials science. While comprehensive, publicly available experimental spectra for this specific molecule are limited, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and similar compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound (C₁₂H₇ClN₂, CAS No. 163563-64-2) belongs to the functionalized pyridine class of heterocyclic compounds.[1][2][3] The unique arrangement of a chloro, a phenyl, and a nitrile group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and spectroscopic methods are the cornerstone of this process. This guide will explain the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be characterized by signals in the aromatic region, corresponding to the protons of the phenyl ring and the pyridine ring.

Expected Chemical Shifts (δ) in ppm (referenced to TMS):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H5 | 7.6 - 7.8 | Doublet | 1H |

| Pyridine-H6 | 8.6 - 8.8 | Doublet | 1H |

| Phenyl-H (ortho) | 7.5 - 7.7 | Multiplet | 2H |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H |

Causality behind Predictions:

-

Pyridine Protons: The protons on the pyridine ring are deshielded due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. H6 is expected to be the most downfield signal due to its proximity to the electronegative nitrogen. The coupling between H5 and H6 should result in a doublet for each, with a small coupling constant (J ≈ 5 Hz).

-

Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the typical aromatic region. The ortho protons are likely to be slightly downfield compared to the meta and para protons due to the anisotropic effect of the pyridine ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in ppm:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (Pyridine, C-Cl) | 150 - 155 |

| C3 (Pyridine, C-CN) | 110 - 115 |

| C4 (Pyridine, C-Ph) | 155 - 160 |

| C5 (Pyridine) | 125 - 130 |

| C6 (Pyridine) | 150 - 155 |

| CN (Nitrile) | 115 - 120 |

| C1' (Phenyl, ipso) | 135 - 140 |

| C2'/C6' (Phenyl, ortho) | 128 - 132 |

| C3'/C5' (Phenyl, meta) | 128 - 132 |

| C4' (Phenyl, para) | 130 - 135 |

Causality behind Predictions:

-

Pyridine Carbons: The carbons of the pyridine ring are significantly influenced by the substituents. C2, bonded to the electronegative chlorine, and C4, bonded to the phenyl group and adjacent to the nitrogen, are expected to be the most downfield. C3, bearing the nitrile group, will be more shielded.

-

Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-120 ppm range.

-

Phenyl Carbons: The phenyl carbons will have chemical shifts typical for a monosubstituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Major Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2230 - 2210 | Nitrile (C≡N) | Stretching |

| 1600 - 1450 | Aromatic C=C and C=N | Ring Stretching |

| 1100 - 1000 | C-Cl | Stretching |

| 800 - 690 | Aromatic C-H | Out-of-plane Bending |

Causality behind Predictions:

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be the sharp, strong absorption of the nitrile group (C≡N) in the 2230-2210 cm⁻¹ region. Its presence is a key diagnostic feature.

-

Aromatic Stretches: The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

Aromatic Bending: The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₇ClN₂ ≈ 214.66 g/mol ). A characteristic feature will be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragments:

-

[M-Cl]⁺: Loss of a chlorine radical is a common fragmentation pathway for chloroaromatic compounds, which would result in a peak at m/z ≈ 179.

-

[M-HCN]⁺: Elimination of hydrogen cyanide from the nicotinonitrile ring could lead to a fragment at m/z ≈ 187.

-

Phenyl Cation (C₆H₅⁺): A peak at m/z = 77 is expected, corresponding to the phenyl fragment.

-

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy (FTIR-ATR) Protocol

Caption: Protocol for acquiring an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (GC-MS with EI) Protocol

Caption: Workflow for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectroscopic data, grounded in the fundamental principles of chemical structure and spectroscopic response. By following the outlined protocols, researchers can confidently acquire and interpret data for this and structurally related compounds, ensuring the integrity and success of their scientific endeavors.

References

Physical and chemical properties of 2-Chloro-4-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Chloro-4-phenylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, consolidating available data and providing insights into its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

This compound, with the CAS Number 163563-64-2, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a chloro substituent at the 2-position, a phenyl group at the 4-position, and a nitrile group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it an attractive scaffold for further chemical exploration.

The presence of the 2-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Furthermore, the phenyl group at the 4-position significantly influences the molecule's overall shape, polarity, and potential for intermolecular interactions, such as pi-stacking. Nicotinonitrile derivatives, in general, are known to exhibit a range of biological activities, making this compound a person of interest for drug discovery programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 163563-64-2 | [2][3][4] |

| Molecular Formula | C₁₂H₇ClN₂ | [3][5] |

| Molecular Weight | 214.65 g/mol | [3] |

| Melting Point | 125-128 °C | [5] |

| Appearance | Solid (predicted) | |

| Solubility | Limited data available. Generally, nicotinonitrile derivatives are soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water.[6] |

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be approached through established methods for preparing substituted nicotinonitriles. A plausible and widely utilized method is a variation of the Gewald aminothiophene synthesis, which can be adapted for the synthesis of 2-aminonicotinonitriles, followed by a Sandmeyer-type reaction to introduce the chloro group.[7][8][9][10][11]

A potential synthetic route is outlined below:

Figure 1: A plausible synthetic pathway to this compound.

Step-by-Step Conceptual Protocol (based on related syntheses):

-

Knoevenagel Condensation: React benzaldehyde with an active methylene compound like acetophenone in the presence of a base to form a chalcone intermediate.

-

Gewald Reaction: The chalcone is then reacted with malononitrile and elemental sulfur in the presence of a base (e.g., morpholine or piperidine) to yield a 2-amino-4-phenyl-6-substituted-nicotinonitrile derivative. The choice of the starting acetophenone would determine the substituent at the 6-position.

-

Diazotization: The resulting 2-aminonicotinonitrile is then subjected to diazotization using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures.

-

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding the final product, this compound.

Causality in Experimental Choices:

-

Base Catalysis in Gewald Reaction: The base is crucial for the initial deprotonation of the active methylene compound, initiating the condensation cascade.

-

Low Temperature for Diazotization: Diazonium salts are typically unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is critical for the successful formation and subsequent reaction of the diazonium intermediate.

-

Copper(I) Catalyst in Sandmeyer Reaction: Copper(I) halides facilitate the radical-mediated replacement of the diazonium group with the corresponding halide.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

Figure 2: Key reactive sites and potential transformations of this compound.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic attack.[12] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, to generate a library of derivatives. The reactivity is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen.

-

Nitrile Group Transformations: The cyano group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Potential Applications in Drug Development

While there is no specific data on the pharmacological activity of this compound itself, the nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry.[13] Derivatives of nicotinonitrile have been reported to possess a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The pyridine and nitrile moieties are present in numerous compounds with demonstrated antimicrobial and antifungal properties.

-

Anti-inflammatory Activity: Certain substituted nicotinonitriles have shown potential as anti-inflammatory agents.[14]

-

Anticancer Activity: The 2-aminonicotinonitrile backbone is a key structural feature in some kinase inhibitors and other anticancer agents.[15]

The potential for this compound in drug discovery lies in its utility as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The reactive chloro group allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.

Figure 3: Workflow illustrating the use of this compound in drug discovery.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the pyridine ring. The chemical shifts and coupling patterns would be informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon, the carbon bearing the chlorine atom, and the carbons of the phenyl and pyridine rings.[16][17]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch (typically around 2220-2260 cm⁻¹), C-Cl stretch, and various C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[18]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid) would be a suitable starting point.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and preliminary purity checks. A mobile phase of ethyl acetate and hexane would likely provide good separation.

Step-by-Step Protocol for HPLC Analysis (General Method):

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the main component, and to identify any impurities.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care. It is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Its key structural features, particularly the reactive 2-chloro substituent and the modifiable nitrile group, make it an attractive starting material for the generation of diverse molecular libraries. While specific data on its biological activity and detailed physicochemical properties are currently limited, the known pharmacological relevance of the nicotinonitrile scaffold suggests that derivatives of this compound could hold promise in various therapeutic areas. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Chemscene ChemScene | this compound | 25G | CS-W002867 | Fisher Scientific [fishersci.com]

- 3. 163563-64-2 | MFCD01935958 | this compound [aaronchem.com]

- 4. This compound | 163563-64-2 [sigmaaldrich.com]

- 5. This compound [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical History of 2-Chloro-4-phenylnicotinonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nicotinonitrile Core

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone for the development of numerous functional molecules.[1] The introduction of a chlorine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring gives rise to 2-Chloro-4-phenylnicotinonitrile, a compound that has garnered significant interest as a versatile intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide delves into the discovery, historical development, and synthetic evolution of this important chemical entity.

The Genesis of this compound: A Synthesis-Driven Discovery

While a singular, seminal "discovery" of this compound in the traditional sense is not prominently documented, its emergence is intrinsically linked to the broader exploration of substituted nicotinonitriles. The initial synthesis of this compound likely arose from the systematic investigation of multicomponent reactions for the preparation of highly functionalized pyridine derivatives.

The most probable and historically significant route to the precursor of this compound, 2-amino-4-phenylnicotinonitrile, is a variation of the well-established multicomponent reactions that efficiently construct the pyridine ring. These one-pot syntheses, which combine multiple reactants in a single step, offer an elegant and atom-economical approach to complex molecules.[1][2]

A plausible and widely utilized synthetic pathway involves the condensation of an aromatic aldehyde (benzaldehyde), an acetophenone derivative, malononitrile, and ammonium acetate.[1][3][4] This reaction proceeds through a cascade of intermediates, culminating in the formation of the highly substituted 2-aminonicotinonitrile core. The subsequent conversion of the amino group to a chloro group, a common transformation in heterocyclic chemistry, would then yield the target molecule.

Foundational Synthetic Strategies: Building the Core Structure

The synthesis of this compound can be logically dissected into two key stages: the construction of the 2-amino-4-phenylnicotinonitrile intermediate and its subsequent conversion to the final product.

Part 1: Assembly of the 2-Amino-4-phenylnicotinonitrile Scaffold

The one-pot synthesis of 2-amino-4,6-diaryl- and 4-aryl-nicotinonitriles is a cornerstone of pyridine chemistry. The general mechanism for the formation of the 2-amino-4-phenylnicotinonitrile precursor is outlined below:

Reaction: Benzaldehyde, Acetophenone, Malononitrile, and Ammonium Acetate in the presence of a catalyst.

Mechanism:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by a base (often generated in situ from ammonium acetate), to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition: Acetophenone, in the form of its enolate, undergoes a Michael addition to the activated double bond of the Knoevenagel product.

-

Cyclization and Tautomerization: The resulting intermediate undergoes a series of intramolecular cyclization and tautomerization steps, driven by the elimination of water, to form the stable 2-aminopyridine ring.[3]

Figure 1: Conceptual workflow for the synthesis of the 2-amino-4-phenylnicotinonitrile intermediate.

Part 2: Conversion to this compound

The transformation of the 2-amino group to a chlorine atom is a critical step and is typically achieved through a Sandmeyer-type reaction.[5][6][7] This well-established method in aromatic chemistry provides a reliable means to introduce a halide at a specific position on the ring.

Reaction: 2-Amino-4-phenylnicotinonitrile diazotization followed by treatment with a copper(I) chloride.

Mechanism:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

-

Halogenation: The diazonium salt is then reacted with a copper(I) chloride solution. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper species to yield the final this compound product.[5][6]

Figure 2: The Sandmeyer reaction pathway for the conversion of the amino intermediate to the final chloro-substituted product.

Evolution of Synthetic Methodologies

While the foundational multicomponent and Sandmeyer reactions remain relevant, research has focused on optimizing these processes for improved yields, milder reaction conditions, and greater substrate scope.

Catalyst Development: The initial multicomponent reactions often relied on simple bases like ammonium acetate. More recent advancements have explored the use of various catalysts, including Lewis acids and solid-supported catalysts, to enhance reaction efficiency and facilitate easier product purification.[2]

Alternative Chlorination Reagents: While the Sandmeyer reaction is a classic, other methods for the chlorination of pyridinones (the tautomeric form of 2-hydroxypyridines, which can be derived from the diazonium salt) have also been developed. Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this transformation, particularly in industrial settings.[8] For instance, the synthesis of the related 2-chloro-4-methyl nicotinonitrile often utilizes a mixture of phosphorus oxychloride and phosphorus pentachloride for the chlorination step.[8]

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication has been shown to significantly accelerate the rate of these reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions, aligning with the principles of green chemistry.[2]

The Role of this compound in Drug Discovery and Beyond

The true significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications. The presence of three distinct reactive sites—the chloro, cyano, and phenyl groups—allows for a wide range of chemical modifications.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol functionalities. This is a key strategy for building libraries of compounds for biological screening.

-

Modification of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for structural diversification.

-

Functionalization of the Phenyl Ring: The phenyl group can be further functionalized through electrophilic aromatic substitution, allowing for the fine-tuning of the molecule's steric and electronic properties.

The derivatives of this compound have been investigated for a range of biological activities, including as potential kinase inhibitors and for other therapeutic targets. The core structure serves as a rigid scaffold upon which various pharmacophoric groups can be appended to optimize binding to biological targets.

Experimental Protocols

Representative Synthesis of 2-Amino-4-phenylnicotinonitrile

Materials:

-

Benzaldehyde

-

Acetophenone

-

Malononitrile

-

Ammonium acetate

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of benzaldehyde, acetophenone, malononitrile, and a catalytic amount of ammonium acetate.

-

Add ethanol as the solvent to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Representative Conversion to this compound via Sandmeyer Reaction

Materials:

-

2-Amino-4-phenylnicotinonitrile

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Copper(I) chloride

-

Ice

Procedure:

-

Dissolve 2-amino-4-phenylnicotinonitrile in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Table 1: Summary of Key Synthetic Transformations

| Transformation | Reagents and Conditions | Product |

| Pyridine Ring Formation | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate, Ethanol, Reflux | 2-Amino-4-phenylnicotinonitrile |

| Diazotization | 2-Amino-4-phenylnicotinonitrile, NaNO₂, HCl, 0-5 °C | 4-Phenyl-3-cyano-pyridin-2-yl diazonium chloride |

| Chlorination (Sandmeyer) | Diazonium salt, CuCl | This compound |

Conclusion

The history of this compound is a testament to the power of synthetic organic chemistry to generate novel molecular architectures with significant potential. From its likely origins in the exploration of multicomponent reactions to its current status as a valuable building block in medicinal chemistry, this compound continues to be a subject of interest for researchers. The ongoing refinement of its synthesis and the exploration of its derivatives are poised to unlock new applications in drug discovery and materials science, further solidifying the importance of the nicotinonitrile scaffold in modern chemical research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (EVT-3169170) | 105387-95-9 [evitachem.com]

- 4. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 2-Chloro-4-phenylnicotinonitrile: A Strategic Guide for Novel Drug Discovery

An in-depth technical guide

Abstract: The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a particularly promising, yet underexplored, derivative: 2-Chloro-4-phenylnicotinonitrile. We present a strategic analysis of this molecule's potential, outlining actionable research pathways for drug development professionals. This document moves beyond theoretical possibilities to provide field-proven insights, detailed experimental protocols, and the causal logic behind proposed research thrusts. We will dissect the molecule's core features, propose high-potential therapeutic applications, and furnish the methodologies required to embark on a successful discovery campaign.

Part 1: The Strategic Value of the this compound Scaffold

The therapeutic potential of this compound stems from the strategic combination of its three key structural motifs: the pyridine core, the reactive 2-chloro substituent, and the 3-cyano (nitrile) group. The pyridine ring is an essential fragment in numerous natural products and approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3] The nitrile group is a versatile pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[4]

The most significant feature for derivatization is the chlorine atom at the C2 position. Its activation by the adjacent ring nitrogen and the electron-withdrawing nitrile group makes it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr). This provides a reliable and high-yielding entry point for constructing large, diverse chemical libraries, which is the foundation of any modern drug discovery program.

Caption: Key functional regions of the this compound scaffold.

Part 2: Core Research Thrust 1: Development of Kinase Inhibitors

Rationale: The nicotinonitrile core is a well-established scaffold in the design of kinase inhibitors, which are crucial in oncology and inflammatory diseases.[3] The 2-amino-pyridine motif, readily synthesized from our 2-chloro precursor, is a classic "hinge-binding" element that anchors inhibitors to the ATP-binding site of many kinases. The 4-phenyl group can be positioned to occupy the hydrophobic pocket, while the nitrile can be leveraged to form additional interactions or serve as a metabolic blocker. The documented success of nicotinonitrile derivatives as anticancer agents provides a strong precedent for this research direction.[1]

Synthetic Strategy & Protocol: The primary strategy involves the palladium-catalyzed Buchwald-Hartwig amination or classical SNAr to displace the 2-chloro group with a diverse set of primary and secondary amines. This allows for the rapid generation of a library of 2-amino-4-phenylnicotinonitrile derivatives.

Experimental Protocol 1: Parallel Synthesis of a 2-Amino-4-phenylnicotinonitrile Library

-

Array Preparation: In an 8x12 array of microwave vials, dispense this compound (0.1 mmol, 1.0 equiv) in a solution of 1,4-dioxane (1 mL).

-

Amine Addition: To each vial, add a unique amine from a pre-prepared amine library (0.12 mmol, 1.2 equiv).

-

Catalyst/Ligand/Base Addition: Add a stock solution containing Pd₂(dba)₃ (0.005 mmol, 0.05 equiv), Xantphos (0.01 mmol, 0.1 equiv), and Cs₂CO₃ (0.2 mmol, 2.0 equiv) in 1,4-dioxane (0.5 mL).

-

Reaction: Seal the vials and heat in a microwave reactor to 120°C for 30 minutes. Causality Note: Microwave heating dramatically accelerates the reaction, enabling rapid library synthesis. The choice of Xantphos as a ligand is based on its proven efficacy in coupling with a broad range of amines.

-

Work-up: After cooling, uncap the vials. Dilute the contents with ethyl acetate (2 mL) and pass through a plug of silica gel to remove inorganic salts and catalyst residue.

-

Purification & Analysis: Concentrate the filtrate in vacuo. The resulting crude products are typically of sufficient purity (>85%) for initial screening. Purity can be assessed by LC-MS.

Screening Cascade: A tiered approach is recommended to efficiently identify promising hits.

Caption: Tiered screening workflow for identifying kinase inhibitor leads.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Kinase Reaction: In a 384-well plate, combine the kinase of interest (e.g., PIM-1), the appropriate substrate (e.g., a specific peptide), and ATP at its Kₘ concentration.

-

Compound Addition: Add the synthesized compounds from Protocol 1 (dissolved in DMSO) to achieve a final concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at 30°C for 1 hour. Causality Note: This allows the kinase reaction to proceed to approximately 20-50% completion in the control wells, providing a suitable window for detecting inhibition.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus, to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

| Compound ID | Amine Substituent | Purity (%) | % Inhibition @ 10 µM (PIM-1) | IC₅₀ (µM) |

| PQN-001 | 4-morpholinyl | 98 | 85 | 0.25 |

| PQN-002 | 3-methoxyphenylamino | 95 | 92 | 0.11 |

| PQN-003 | Cyclopropylamino | 97 | 45 | >10 |

Part 3: Core Research Thrust 2: Exploration of Anticonvulsant Agents